2-Hydroxybenzene-1,3,5-tricarboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxybenzene-1,3,5-tricarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of this compound derivatives using strong oxidizing agents such as potassium permanganate or nitric acid. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for efficiency and yield, utilizing advanced equipment and techniques to maintain consistent quality. The use of catalysts and continuous monitoring of reaction parameters are crucial to achieving high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybenzene-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-Hydroxybenzene-1,3,5-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-hydroxybenzene-1,3,5-tricarboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and coordinate with metal ions, influencing biochemical processes. These interactions can modulate enzyme activity, receptor binding, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Trimesic acid (benzene-1,3,5-tricarboxylic acid): Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Trimellitic acid (benzene-1,2,4-tricarboxylic acid): Different positional isomer with distinct chemical properties.
Hemimellitic acid (benzene-1,2,3-tricarboxylic acid): Another positional isomer with unique reactivity.
Uniqueness
2-Hydroxybenzene-1,3,5-tricarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds.
Properties
CAS No. |
609-98-3 |
---|---|
Molecular Formula |
C9H6O7 |
Molecular Weight |
226.14 g/mol |
IUPAC Name |
2-hydroxybenzene-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C9H6O7/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,10H,(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
AYARGAAVUXXAON-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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